3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities .
Mode of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromoacetylene with a pyrrole derivative, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: This compound has a carboxylic acid group, which can influence its reactivity and biological activity.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused ring system but with different heteroatoms, leading to distinct chemical and biological properties.
Uniqueness
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of a bromine atom, which can be a versatile handle for further functionalization. Its fused ring system also imparts rigidity and planarity, which can be advantageous in certain applications .
Properties
IUPAC Name |
3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJWZQAQDUYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528663-31-1 |
Source
|
Record name | 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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